molecular formula C10H10BrN3O B581886 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one CAS No. 1310097-13-2

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

カタログ番号: B581886
CAS番号: 1310097-13-2
分子量: 268.114
InChIキー: LEVNVYGDBJKAHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound consists of a pyrazoloquinazoline core, which is known for its diverse biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinazoline Core: The initial step involves the condensation of 2-nitrobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate undergoes cyclization in the presence of a base to yield the pyrazoloquinazoline core.

    Bromination: The pyrazoloquinazoline core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere or other suitable reducing conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the functional groups present.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoloquinazolines, while oxidation and reduction can lead to different oxidation states of the compound.

科学的研究の応用

Anticancer Activity

Several studies have demonstrated the potential of 3-bromo derivatives in inhibiting cancer cell proliferation. For instance, compounds related to pyrazoloquinazolines have shown significant cytotoxic effects against various cancer cell lines. Research indicates that derivatives of pyrazoloquinazoline can act as inhibitors of specific protein kinases involved in tumor growth and progression. The mechanism often involves the disruption of signaling pathways critical for cancer cell survival and proliferation .

Case Study:
A study investigated the antiproliferative activity of pyrazoloquinazoline derivatives against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinazoline ring can enhance activity against different cancer types .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of 3-bromo derivatives. These compounds have been shown to inhibit pro-inflammatory cytokine production and modulate immune responses. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study:
In a preclinical model of inflammation, a derivative was found to significantly reduce edema and inflammatory markers compared to controls. This suggests that 3-bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one could be developed into a therapeutic agent for inflammatory disorders .

Structural Insights and Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the pyrazoloquinazoline framework. The structural characteristics of this compound contribute significantly to its biological activity.

Synthesis Methodology

Common methods for synthesizing this compound include:

  • Cyclization Reactions: Utilizing appropriate precursors to form the pyrazoloquinazoline core.
  • Bromination: Introducing bromine at specific positions to enhance biological activity.

Table: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1CyclizationEthyl 2-oxo-cyclohexanecarboxylateFormation of pyrazoloquinazoline core
2BrominationBromineIntroduction of bromine substituent
3PurificationEthanolIsolation of pure compound

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms of action:

  • Kinase Inhibition: The compound has been identified as a potential inhibitor of various kinases involved in cellular signaling pathways.
  • Antimicrobial Activity: Some derivatives have demonstrated antimicrobial properties against bacterial strains.

Case Study:
A recent investigation into its kinase inhibition revealed that certain derivatives showed selectivity towards specific kinases implicated in cancer and inflammation. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

作用機序

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

類似化合物との比較

Similar Compounds

  • 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
  • 3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Uniqueness

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is unique due to its specific substitution pattern and the presence of the bromo group, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

生物活性

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.

  • Molecular Formula : C10H10BrN3O
  • Molecular Weight : 268.11 g/mol
  • CAS Number : 1310097-13-2

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure of this compound suggests it may possess similar properties.

  • Mechanism of Action :
    • Quinazolinones are known to interfere with cell cycle progression and induce apoptosis in cancer cells. They can modulate key signaling pathways involved in tumor growth and metastasis.
    • A study on quinazolinone derivatives showed that certain compounds inhibited the growth of human cancer cell lines (e.g., MCF-7, PC-3) with IC50 values ranging from 0.36 to 40.90 μM .
  • Case Studies :
    • In vitro studies have demonstrated that derivatives with halogen substitutions (like bromine) exhibit enhanced activity against cancer cells. For instance, compounds with bromine at the 3-position showed improved cytotoxicity compared to their non-brominated counterparts .

Antibacterial Activity

The antibacterial potential of quinazolinone derivatives has been explored in various studies:

  • Inhibition of Bacterial Growth :
    • Quinazolinones have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the pyrazolo moiety in the structure may enhance interaction with bacterial enzymes or receptors.

Other Pharmacological Activities

Research indicates that this compound may also exhibit other biological activities:

  • Anti-inflammatory Effects :
    • Quinazolinones are reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antifungal and Antiviral Activities :
    • Some studies suggest potential antifungal and antiviral activities associated with quinazolinone derivatives, although specific data on this compound remains limited .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives:

Substituent PositionEffect on Activity
3-BromoIncreased cytotoxicity against cancer cells
2-HydroxyEnhanced antibacterial activity
Alkyl GroupsModulate lipophilicity and membrane permeability

特性

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-7-5-12-14-9(7)13-8-4-2-1-3-6(8)10(14)15/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVNVYGDBJKAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。